Lythrine

Overview

Description

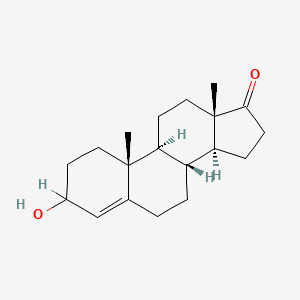

Lythrine is a naturally occurring compound found in many plants, including the common garden plant, the lily. It is a polyphenolic compound with a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Lythrine has been studied for its potential therapeutic benefits in a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Anxiolytic Properties Evaluation

Lythrine, an alkaloid from Heimia salicifolia , was evaluated for its potential anxiolytic properties in an avian model of anxiety and depression . The study aimed to determine if acute exposure to lythrine could exhibit anti-panic effects. However, the findings suggested that lythrine, at the doses tested, did not possess anxiolytic effects . This highlights the importance of dosage in the pharmacological evaluation of compounds and suggests that further studies with varied dosages are necessary.

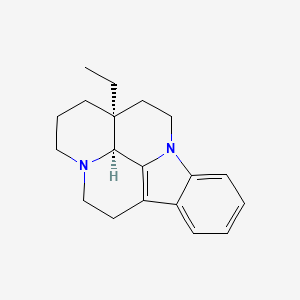

Asymmetric Synthesis

The compound has been involved in the asymmetric synthesis of alkaloids. A study described the total syntheses of Lythracea alkaloids, including (+)-lythrine , using enantioenriched pelletierine as a chiral building block . This process involved a two-step pelletierine condensation leading to quinolizidin-2-one diastereomers, which are key intermediates in the synthesis of (+)-lythrine . This application is significant in the field of organic chemistry and pharmaceuticals, where the synthesis of enantiomerically pure compounds is crucial.

Pharmacokinetics and Pharmacodynamics

The initial study on lythrine’s anxiolytic properties also pointed out the need for further evaluation of its pharmacokinetics and pharmacodynamics . Understanding the absorption, distribution, metabolism, and excretion (ADME) of lythrine is essential for developing potential therapeutic applications. This research area is critical for determining the safe and effective dosage ranges for human use.

Novelty and Limited Testing

Due to lythrine’s limited availability and novelty, there has been limited in vivo testing of the compound . This presents an opportunity for groundbreaking research in various fields, including toxicology, where the safety profile of new compounds must be thoroughly assessed.

Mechanism of Action

Target of Action

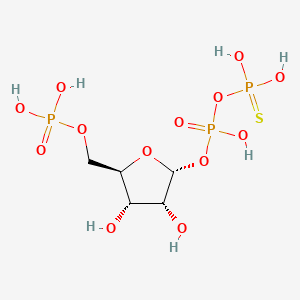

Lythrine is an alkaloid originally isolated from H. salicifolia . The primary target of Lythrine is prostaglandin synthetase , an enzyme involved in the production of prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals, including roles in inflammation, fever, and pain signaling.

Mode of Action

Lythrine acts as an inhibitor of prostaglandin synthetase . By binding to this enzyme, Lythrine prevents the synthesis of prostaglandins, thereby potentially modulating the physiological processes that these compounds are involved in.

Biochemical Pathways

The inhibition of prostaglandin synthetase by Lythrine affects the prostaglandin biosynthesis pathway . This can lead to downstream effects such as the reduction of inflammation and pain, given the role of prostaglandins in these processes.

Result of Action

The inhibition of prostaglandin synthetase by Lythrine can potentially lead to a decrease in the production of prostaglandins . Given the role of prostaglandins in processes such as inflammation and pain signaling, this could result in anti-inflammatory and analgesic effects.

Action Environment

The action, efficacy, and stability of Lythrine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds that can interact with Lythrine, and the specific characteristics of the target cells or tissues. Detailed information on how these factors influence the action of lythrine is currently lacking .

properties

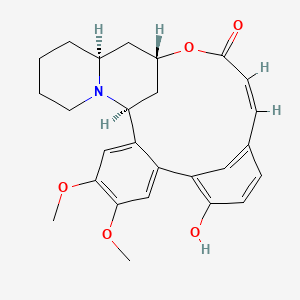

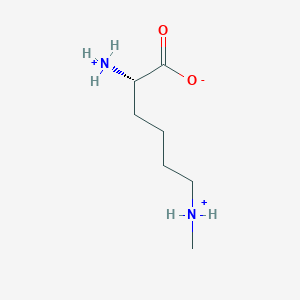

IUPAC Name |

(1S,13Z,17S,19S)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZWUYYJZVBKDZ-ZQMQQCDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lythrine | |

CAS RN |

5286-10-2 | |

| Record name | Lythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005286102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S16X2W9YAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

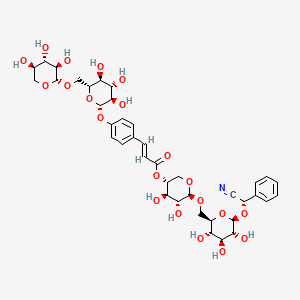

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)

![5-Bromo-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1,3-dihydroindol-2-one](/img/structure/B1237500.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)